3-(2-Azetidinylmethoxy)-2-fluoropyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(azetidin-2-ylmethoxy)-2-fluoropyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O/c10-9-8(2-1-4-12-9)13-6-7-3-5-11-7/h1-2,4,7,11H,3,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVOOYVOZPRROMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1COC2=C(N=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 2 Azetidinylmethoxy 2 Fluoropyridine and Its Advanced Precursors
Strategies for the Construction of the Azetidine (B1206935) Ring System
The construction of the azetidine ring is a pivotal step in the synthesis of 3-(2-Azetidinylmethoxy)-2-fluoropyridine. Various synthetic strategies have been developed to create this strained four-membered nitrogen-containing heterocycle. These methods can be broadly categorized into ring contraction, cycloaddition, and cyclization reactions, among others.
Ring Contraction Approaches from Larger Heterocycles
Ring contraction of larger nitrogen-containing heterocycles provides a viable route to the azetidine core. A notable example is the Favorskii-type rearrangement of α-bromo N-sulfonylpyrrolidinones. This method involves a one-pot nucleophilic addition and subsequent ring contraction to yield α-carbonylated N-sulfonylazetidines. The process is typically mediated by a base, such as potassium carbonate, and allows for the incorporation of various nucleophiles like alcohols, phenols, and anilines into the final azetidine structure nih.govorganic-chemistry.org.
The starting α-bromo N-sulfonylpyrrolidinones can be prepared through the monobromination of readily available N-sulfonyl-2-pyrrolidinone derivatives nih.govorganic-chemistry.org. This approach offers a robust and versatile pathway to functionalized azetidines, which can serve as key intermediates.
Table 1: Ring Contraction of α-Bromo N-Sulfonylpyrrolidinones
| Starting Material | Reagents | Product | Key Features |
|---|---|---|---|
| α-Bromo N-sulfonylpyrrolidinone | K2CO3, Nucleophile (e.g., ROH, ArOH, ArNH2) | α-Carbonylated N-sulfonylazetidine | One-pot reaction, versatile nucleophile incorporation. |
Cycloaddition Reactions (e.g., [2+2] Photocycloadditions, [3+1] Cycloadditions)
Cycloaddition reactions represent a powerful and atom-economical approach to the azetidine ring. The [2+2] photocycloaddition between an imine and an alkene, known as the aza Paternò–Büchi reaction, is a direct method for synthesizing functionalized azetidines nih.govresearchgate.netrsc.org. This reaction can be performed both inter- and intramolecularly nih.gov. Visible-light-mediated protocols have emerged, offering milder reaction conditions springernature.comnih.govspringernature.com. Challenges such as competing E/Z isomerization of imines can be overcome by using cyclic imines or by exciting the alkene component nih.gov.
[3+1] Cycloaddition reactions also provide a route to azetidines. For instance, a relay catalysis strategy involving the reaction between cyclopropane 1,1-diesters and aromatic amines can furnish azetidines organic-chemistry.org. Another approach utilizes a photo-induced copper-catalyzed [3+1] radical cascade cyclization of simple alkyl amines with alkynes, which proceeds via a double C-H activation nih.gov.
Table 2: Cycloaddition Strategies for Azetidine Synthesis
| Reaction Type | Reactants | Key Features |
|---|---|---|
| [2+2] Photocycloaddition (Aza Paternò–Büchi) | Imine and Alkene | Atom-economical, can be mediated by visible light. |
| [3+1] Cycloaddition | Cyclopropane 1,1-diester and Aromatic Amine | Relay catalysis approach. |
| [3+1] Radical Cascade Cyclization | Alkyl Amine and Alkyne | Photo-induced copper catalysis, double C-H activation. |
Cyclization Reactions via Nucleophilic Displacement and Reductive Cyclizations
The formation of the azetidine ring through intramolecular nucleophilic substitution is a classical and widely used strategy. This typically involves a γ-amino alcohol derivative where the hydroxyl group is converted into a good leaving group (e.g., mesylate, tosylate, or halide), which is then displaced by the internal nitrogen nucleophile to form the four-membered ring frontiersin.orgnih.gov. The efficiency of this 4-exo-tet cyclization can be influenced by the nature of the substituents and the reaction conditions.
Reductive cyclization methods have also been employed. For example, the cyclization of β-haloalkylimines can lead to the formation of azetidines. These reactions often proceed under reducing conditions to facilitate the ring closure.
Strain-Release Homologation in Azetidine Scaffold Formation
A novel and powerful strategy for the modular synthesis of azetidines involves the strain-release-driven homologation of boronic esters scispace.comorganic-chemistry.orgnih.govacs.org. This method utilizes the high ring strain of azabicyclo[1.1.0]butane. In this process, azabicyclo[1.1.0]butyl lithium is generated and trapped with a boronic ester to form an intermediate boronate complex. Subsequent N-protonation triggers a 1,2-migration with cleavage of the central C–N bond, relieving the ring strain and forming the azetidinyl boronic ester scispace.comorganic-chemistry.orgacs.org. This methodology is applicable to a wide range of boronic esters and proceeds with complete stereospecificity scispace.comacs.orgbris.ac.uk.
Table 3: Strain-Release Homologation for Azetidine Synthesis
| Key Reactant | Reagent | Intermediate | Product |
|---|---|---|---|
| Azabicyclo[1.1.0]butane | Boronic Ester | Boronate Complex | Azetidinyl Boronic Ester |
Intramolecular C–N and C–C Bond Forming Cyclizations
Beyond classical nucleophilic displacement, other intramolecular cyclizations are effective for azetidine synthesis. Palladium-catalyzed intramolecular amination of unactivated C-H bonds at the γ-position of picolinamide-protected amines provides a route to azetidines organic-chemistry.org. Another innovative approach is the copper-catalyzed photoinduced anti-Baldwin radical 4-exo-dig cyclization of ynamides, which allows for the controlled synthesis of azetidines nih.gov. This method has been shown to be tolerant of various functional groups nih.gov.
Intramolecular C-C bond formation, though less common for constructing the fundamental azetidine ring, can be employed to build more complex, fused azetidine systems. For instance, free radical cyclization of N-substituted azetidinones can lead to the formation of tricyclic azetidinones through a 5-exo or 6-exo cyclization pathway researchgate.net.
Reduction of Azetidin-2-ones (β-lactams) to Azetidines
The reduction of the carbonyl group of an azetidin-2-one, or β-lactam, is a straightforward method to obtain the corresponding azetidine. Various reducing agents can be employed for this transformation. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent that can effectively reduce the amide functionality of the β-lactam to the corresponding amine of the azetidine acs.org. However, the outcome of LiAlH4 reduction can be substrate-dependent, as in some cases, it can lead to the cleavage of the C2-C3 bond of the β-lactam ring acs.orgnih.gov.
The use of diborane (B2H6) has also been reported for the reduction of β-lactams. However, some studies indicate that reduction with diborane may lead to 1,3-amino alcohols through ring opening, rather than the desired azetidines rsc.org. Careful selection of the substrate and reaction conditions is therefore crucial to achieve the desired azetidine product.
Table 4: Reduction of β-Lactams to Azetidines
| Starting Material | Reducing Agent | Product | Potential Side Products/Reactions |
|---|---|---|---|
| Azetidin-2-one (β-Lactam) | LiAlH4 | Azetidine | Ring cleavage products (γ-amino alcohols) |
| Azetidin-2-one (β-Lactam) | Diborane (B2H6) | Azetidine | Ring-opened 1,3-amino alcohols |
Direct Functionalization and C(sp³)–H Activation Approaches for Azetidines
The direct functionalization of saturated heterocycles like azetidine through C(sp³)–H activation represents a highly atom-economical and efficient strategy for synthesizing substituted derivatives. acs.orgscispace.com This approach avoids the need for pre-functionalized starting materials, thereby streamlining synthetic sequences.
Palladium-catalyzed intramolecular amination of C(sp³)–H bonds has emerged as a powerful method for the construction of the azetidine ring itself. acs.org By employing a picolinamide (PA) protecting group on an amine substrate, palladium catalysts can direct the amination of a γ-C(sp³)–H bond, leading to the formation of an azetidine ring. acs.org This method is notable for its use of unactivated C–H bonds, including those of methyl groups, as synthetic handles. acs.org
Furthermore, photo-induced copper catalysis has enabled the [3+1] radical cascade cyclization of tertiary alkylamines with alkynes to afford highly functionalized azetidines. nih.gov This process involves the functionalization of two α-amino C(sp³)–H bonds under mild photoredox conditions. nih.gov The versatility of this three-component reaction expands the potential for incorporating diverse functionalities into the azetidine core, making it a valuable tool for the late-stage modification of complex molecules. nih.gov
Recent advancements have also demonstrated the continuous-flow synthesis of aziridines via palladium-catalyzed C(sp³)–H activation, which can then be converted to highly functionalized aliphatic amines through a consecutive ring-opening reaction. researchgate.net While focused on aziridines, this methodology highlights the potential of flow chemistry in C–H activation for the synthesis of strained ring systems and their derivatives, which could be adapted for azetidine synthesis. researchgate.net
Table 1: Selected C(sp³)–H Activation Approaches for Azetidine Synthesis
| Method | Catalyst System | Key Features | Reference |
| Intramolecular Amination | Palladium Catalyst | Utilizes picolinamide directing group; activates unactivated C(sp³)–H bonds. | acs.org |
| [3+1] Radical Cascade Cyclization | Photo-induced Copper Catalysis | Three-component reaction; functionalizes two α-amino C(sp³)–H bonds. | nih.gov |
Methodologies for the Introduction and Functionalization of the 2-Fluoropyridine (B1216828) Scaffold
The 2-fluoropyridine moiety is a critical component of the target molecule. Its synthesis and functionalization can be achieved through several distinct strategies, each with its own advantages and limitations.
Nucleophilic aromatic substitution (SNAr) is a cornerstone for the synthesis of substituted pyridines. nih.gov In the context of 2-halopyridines, the reactivity towards nucleophilic displacement generally follows the trend F > Cl > Br > I, which is contrary to the leaving group ability in SN2 reactions. nih.govsci-hub.se This enhanced reactivity of 2-fluoropyridines allows SNAr reactions to proceed under milder conditions compared to their chloro- or bromo- counterparts. nih.gov For instance, the reaction of 2-fluoropyridine with sodium ethoxide is significantly faster than that of 2-chloropyridine. nih.gov This property is particularly advantageous when dealing with complex molecules bearing sensitive functional groups. acs.org
The SNAr reaction on 2-fluoropyridines can be employed to introduce the azetidinylmethoxy side chain. The reaction of a suitable chiral azetidine precursor, such as (S)-2-(hydroxymethyl)azetidine, with a 2-fluoro-3-substituted pyridine (B92270) under basic conditions would lead to the desired this compound. The higher reactivity of the C-F bond facilitates this substitution, often in the presence of other electrophilic sites within the molecule. acs.org
While many SNAr reactions on 2-fluoropyridines reported in the literature have been performed on activated substrates at high temperatures, recent studies have focused on developing milder and more general conditions that tolerate a wider range of functional groups. nih.govacs.org
Direct C–H fluorination offers a powerful and direct route to fluorinated heterocycles, avoiding the need for pre-halogenated precursors. nih.govresearchgate.net A notable method for the site-selective fluorination of pyridines utilizes commercially available silver(II) fluoride (B91410) (AgF₂). nih.govresearchgate.netorgsyn.org This reaction proceeds at ambient temperature with exclusive selectivity for the C–H bond adjacent to the nitrogen atom (the 2-position). nih.govresearchgate.net
This methodology is highly tolerant of various functional groups and electronic properties of the pyridine substrate. orgsyn.org The resulting 2-fluoropyridines are not only valuable final products but also serve as versatile intermediates for subsequent SNAr reactions, where the newly introduced fluorine atom can be displaced by a range of nucleophiles under mild conditions. orgsyn.org This two-step sequence of C–H fluorination followed by SNAr provides a flexible strategy for the late-stage functionalization of complex pyridine-containing molecules. acs.org
Pyridine N-oxides are versatile precursors for the synthesis of 2-substituted pyridines, including 2-fluoropyridines. acs.orgnih.govwikipedia.org A facile and metal-free method involves the regioselective conversion of readily available pyridine N-oxides into 2-pyridyltrialkylammonium salts. acs.orgnih.gov These isolable intermediates can then be treated with a fluoride source, such as potassium fluoride, to yield the corresponding 2-fluoropyridine. acs.org
This approach offers several advantages, including mild reaction conditions, broad functional group compatibility, and high regioselectivity. acs.orgnih.gov For 3-substituted pyridine N-oxides, the formation of the ammonium salt and subsequent fluorination occur exclusively at the 2-position (para to the existing substituent). acs.org This method has also been successfully applied to the synthesis of radiolabeled [¹⁸F]fluoropyridines for positron emission tomography (PET) imaging. acs.orgnih.gov
The regioselective metalation of fluoropyridines, followed by quenching with an electrophile, provides a powerful tool for introducing substituents at specific positions on the pyridine ring. thieme-connect.deznaturforsch.com The use of magnesium- and zinc-based TMP (2,2,6,6-tetramethylpiperidyl) reagents has proven effective for the directed deprotonation of various pyridine derivatives. thieme-connect.denih.gov
For instance, the metalation of 3-fluoropyridine can be directed to either the 2- or 4-position depending on the reaction conditions. The use of TMPMgCl·LiCl can lead to deprotonation at the 4-position, while the addition of BF₃·OEt₂ can direct the metalation to the 2-position. thieme-connect.de This selectivity allows for the controlled introduction of a wide range of functional groups through reaction with various electrophiles. This strategy can be envisioned for the synthesis of precursors to this compound by first introducing a suitable functional group at the 3-position of a 2-fluoropyridine.
Table 2: Comparison of Methodologies for 2-Fluoropyridine Synthesis
| Methodology | Key Reagents | Position of Fluorination | Key Advantages | Reference |
| Nucleophilic Aromatic Substitution (SNAr) | Halopyridine, Fluoride Source | Varies | Can be used for radiofluorination. | researchgate.netakjournals.com |
| Site-Selective C–H Fluorination | Pyridine, AgF₂ | 2-position | Direct, mild conditions, high selectivity. | nih.govresearchgate.netorgsyn.org |
| From Pyridine N-Oxides | Pyridine N-oxide, Ts₂O, NR₃, Fluoride Source | 2-position | Metal-free, mild, high regioselectivity. | acs.orgnih.gov |
| Regioselective Metalation | Fluoropyridine, TMP-base | Varies | Controlled introduction of functional groups. | thieme-connect.deznaturforsch.com |
Asymmetric Synthesis of Chiral Azetidine Precursors and this compound Enantiomers
The stereochemistry of the 2-substituted azetidine moiety is crucial for the biological activity of many compounds. Therefore, the development of enantioselective methods for the synthesis of chiral azetidine precursors is of paramount importance.
One approach involves the enantioselective difunctionalization of azetines. acs.org A copper-catalyzed asymmetric boryl allylation of 2-substituted azetines allows for the installation of both a boryl and an allyl group with the concomitant creation of two new stereogenic centers. acs.org The resulting chiral 2,3-disubstituted azetidines can then be further functionalized. acs.org
Organocatalysis also provides a powerful tool for the asymmetric synthesis of C2-functionalized azetidines. nih.gov A protocol involving the enantioselective α-chlorination of aldehydes, followed by reductive amination and intramolecular SN2 displacement, has been developed for the preparation of chiral N-alkyl terminal aziridines and 2-alkyl substituted azetidines from a common intermediate. nih.gov This method allows for the rapid synthesis of enantioenriched azetidines. nih.gov
Furthermore, copper(I)-catalyzed asymmetric [3+1]-cycloaddition of imido-sulfur ylides with metallo-enolcarbenes derived from silyl-protected Z-γ-substituted enoldiazoacetates provides a robust route to chiral tetrasubstituted azetines. nih.govnih.gov These azetines can then be stereoselectively hydrogenated to yield all-cis tetrasubstituted azetidine-2-carboxylates. nih.govnih.gov
The synthesis of both enantiomers of azetidine-2-carboxylic acid has been achieved through a practical route starting from inexpensive chemicals. acs.org This synthesis utilizes an intramolecular alkylation to construct the azetidine ring and employs an optically active α-methylbenzylamine as a chiral auxiliary. acs.org
Enantioselective Cycloaddition Strategies
Enantioselective cycloaddition reactions provide a powerful and atom-economical approach to constructing the azetidine ring with defined stereochemistry. These methods often involve the reaction of an imine or its equivalent with a two-carbon or one-carbon component in the presence of a chiral catalyst.
One notable strategy is the [3+1]-cycloaddition. For instance, the reaction of donor-acceptor (D-A) aziridines with isocyanides, catalyzed by a chiral N,N'-dioxide/Mg(II) complex, has been shown to produce enantioenriched exo-imido azetidines in excellent yields (up to 99%) and high enantioselectivity (up to 94% ee) acs.org. Although this provides a substituted azetidine, subsequent transformations would be necessary to yield the desired 2-azetidinylmethanol precursor. Another [3+1] approach involves the copper-catalyzed reaction of imido-sulfur ylides with enoldiazoacetates, which furnishes tetrasubstituted 2-azetines with high enantiomeric excess (up to 95%) nih.gov. These azetines can then be reduced to the corresponding azetidines nih.gov.
[2+2]-cycloaddition reactions, famously the Staudinger synthesis of β-lactams (azetidin-2-ones) from ketenes and imines, also serve as a foundational method. mdpi.com The resulting β-lactams can be reduced to the desired azetidines. The stereochemical outcome of these reactions is often controlled by the use of chiral auxiliaries on either the ketene or the imine component. While historically significant, modern advancements focus on catalytic asymmetric variants to improve efficiency and stereocontrol. For example, Lewis acid-catalyzed stepwise [2+2]-cycloadditions can generate 2-azetines from iminopyruvates and alkynes nih.gov.
| Cycloaddition Type | Reactants | Catalyst/Auxiliary | Product | Yield | Enantioselectivity (ee) |
|---|---|---|---|---|---|
| [3+1]-Cycloaddition | Donor-Acceptor Aziridines and Isocyanides | Chiral N,N'-dioxide/Mg(II) | Exo-imido Azetidines | Up to 99% | Up to 94% |
| [3+1]-Cycloaddition | Imido-sulfur Ylides and Enoldiazoacetates | Copper/Chiral Sabox Ligand | 2-Azetines | - | Up to 95% |
| [2+2]-Cycloaddition (Staudinger) | Ketenes and Imines | Chiral Auxiliary | β-Lactams | Variable | Diastereoselective |
Asymmetric Ring Opening Reactions of Aziridines
The ring expansion of three-membered aziridine (B145994) rings to four-membered azetidines is another viable synthetic route. This strategy leverages the high ring strain of aziridines, which facilitates their ring-opening upon reaction with suitable nucleophiles or rearrangement catalysts. The synthesis of chiral aziridines, often achieved through catalytic asymmetric aziridination of alkenes or imines, is a prerequisite for this approach. jchemlett.commsu.edu
The transformation of aziridines into azetidines can be achieved through various methods, including the reaction with sulfur ylides. For instance, the reaction of N-tosylaziridines with dimethylsulfoxonium methylide can lead to the formation of N-tosylazetidines. The stereochemical information from the starting aziridine is often transferred to the azetidine product. While this method is effective, it requires the initial asymmetric synthesis of the aziridine precursor.
Stereoselective Transformations of Azetidine Derivatives
Once the azetidine ring is formed, stereoselective functionalization at the C2 position is crucial for the synthesis of the target precursor. This can be achieved by deprotonation of an N-protected azetidine at the C2 position using a strong base, followed by trapping the resulting anion with an electrophile. The stereochemical outcome of this process is often directed by the N-protecting group and the reaction conditions.
For example, the α-lithiation of N-protected azetidines and subsequent reaction with an electrophile can introduce a substituent at the 2-position. uni-muenchen.de The use of borane complexes of N-alkyl-2-arylazetidines has been shown to allow for a regioselective deprotonation at the benzylic position, followed by reaction with electrophiles. nih.gov This method offers a pathway to 2,2-disubstituted azetidines with high stereocontrol. nih.gov Another approach involves the diastereoselective α-alkylation of N-((S)-1-arylethyl)azetidine-2-carbonitriles via their N-borane complexes, which allows for the synthesis of various α-substituted azetidine derivatives. rsc.orgnih.gov
| Azetidine Substrate | Method | Key Reagents | Product | Diastereoselectivity |
|---|---|---|---|---|
| N-Alkyl-2-arylazetidine-borane complex | Lithiation-electrophile trapping | s-BuLi, Electrophile | N-Alkyl-2-aryl-2-substituted azetidine | High |
| N-((S)-1-arylethyl)azetidine-2-carbonitrile-borane complex | α-Alkylation | LDA, Alkyl halide | α-Alkylated azetidine-2-carbonitrile | High |
Chiral Pool Approaches Utilizing L-Azetidine-2-carboxylic Acid Derivatives
The use of readily available chiral starting materials, known as the chiral pool, is an efficient strategy for asymmetric synthesis. L-Azetidine-2-carboxylic acid is a naturally occurring, non-proteinogenic amino acid that serves as an excellent chiral precursor for the synthesis of 2-substituted azetidines.
Facile and straightforward syntheses of both enantiomers of azetidine-2-carboxylic acid have been developed, often starting from inexpensive chemicals and utilizing a chiral auxiliary such as optically active α-methylbenzylamine. nih.gov The key step in these syntheses is often an intramolecular alkylation to construct the azetidine ring. nih.gov Once obtained, the carboxylic acid functionality of L-azetidine-2-carboxylic acid can be reduced to the corresponding alcohol, (S)-azetidin-2-ylmethanol, which is the direct precursor needed for the subsequent etherification step. This reduction can be achieved using standard reducing agents such as lithium aluminum hydride or borane complexes.
Coupling Methodologies for the Assembly of the this compound Core
With the chiral azetidine piece in hand, the final stage of the synthesis involves its coupling to the 2-fluoropyridine core. This is typically achieved through an etherification reaction.
Etherification Reactions for the Azetidinylmethoxy Linkage Formation
The formation of the ether linkage between the (S)-azetidin-2-ylmethanol and a suitable 2-fluoro-3-hydroxypyridine or a related derivative is a key bond construction. The Williamson ether synthesis is a classic and effective method for this transformation. This involves the deprotonation of the alcohol with a base, such as sodium hydride, to form an alkoxide, which then displaces a leaving group on the pyridine ring. In the context of this compound, the precursor would likely be (S)-azetidin-2-ylmethanol and 2-fluoro-3-halopyridine or 2,3-difluoropyridine.
The synthesis of 2-, 5-, and 6-halo-3-(2(S)-azetidinylmethoxy)pyridines has been reported, where the coupling is achieved by reacting the sodium salt of 3-pyridinol derivatives with N-protected (S)-2-(chloromethyl)azetidine. nih.gov A similar strategy can be envisioned for the synthesis of the target compound, where the alkoxide of N-protected (S)-azetidin-2-ylmethanol reacts with a 2,3-dihalopyridine or a 2-fluoro-3-halopyridine.
Late-Stage Functionalization Strategies in Complex Heterocyclic Synthesis
Late-stage functionalization refers to the introduction of functional groups into a complex molecule at a late stage of the synthesis. This approach is highly valuable in medicinal chemistry for the rapid generation of analogs. The assembly of this compound can be viewed as a late-stage functionalization of the 2-fluoropyridine scaffold.
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. acsgcipr.org While this is primarily for amines, related palladium-catalyzed C-O coupling reactions (Buchwald-Hartwig etherification) can be used to form aryl ethers. This methodology could be applied to couple (S)-azetidin-2-ylmethanol with a 2-fluoro-3-halopyridine. The use of specialized phosphine ligands is often crucial for achieving high yields and functional group tolerance in these reactions. nih.govnih.gov This method is particularly advantageous when dealing with complex and sensitive substrates.
Photochemical and Catalytic Approaches for C-O Linkage Formation
The formation of the ether linkage between the 2-fluoropyridine core and the (2-azetidinyl)methanol side chain is a critical step in the synthesis of this compound. Both photochemical and catalytic methods offer potential pathways to achieve this C-O bond formation, with catalytic nucleophilic aromatic substitution (SNAr) being a well-established and more commonly documented route.
Photochemical approaches for the functionalization of pyridines are an emerging area of interest, often involving the generation of highly reactive intermediates under mild conditions. ccnu.edu.cn While direct photochemical C-O bond formation on a 2-fluoropyridine with an alcohol has not been extensively detailed specifically for this molecule, the principles of photochemistry on pyridine rings are being explored. For instance, photochemical methods have been developed for the functionalization of pyridines through the generation of pyridinyl radicals upon single-electron reduction of pyridinium ions. nih.govresearchgate.netacs.org These methods have been successfully applied to form new C-C bonds. nih.govresearchgate.netacs.org Future research may explore the adaptation of such photochemical strategies for C-O bond formation, potentially offering novel reaction pathways with unique selectivity.
Catalytic approaches, particularly those facilitating nucleophilic aromatic substitution (SNAr), represent a more conventional and widely reported method for the synthesis of 2-alkoxypyridines. The electron-withdrawing nature of the pyridine nitrogen and the fluorine substituent at the C2 position makes the pyridine ring susceptible to nucleophilic attack by an alcohol.
The SNAr reaction for the synthesis of this compound and its analogs typically involves the reaction of a 2-fluoropyridine derivative with (2-azetidinyl)methanol in the presence of a base. The conditions for such SNAr reactions on 2-fluoropyridines have been a subject of study, as they are crucial for the synthesis of various biologically active molecules. nih.govacs.org While many reported SNAr reactions on 2-fluoropyridines have been conducted with simple nucleophiles and sometimes require high temperatures, the development of milder and more general conditions is an ongoing area of research. nih.govacs.org
The synthesis of 2-, 5-, and 6-halo-3-(2(S)-azetidinylmethoxy)pyridines, including the 2-fluoro analog, has been reported, highlighting the successful application of nucleophilic substitution for the formation of the desired C-O linkage. nih.gov These syntheses underscore the viability of this approach for creating a library of analogs for structure-activity relationship studies.
The following table summarizes representative conditions for nucleophilic aromatic substitution reactions on 2-fluoropyridine derivatives with various nucleophiles, illustrating the general parameters that could be adapted for the synthesis of this compound.
| Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Unsubstituted Alcohol | NaH | DMF | RT to 80 | Moderate to Good | General SNAr |
| Phenol | K2CO3 | DMSO | 120 | Good | General SNAr |
| Amine | DIPEA | NMP | 150 | Good to Excellent | General SNAr |
| Thiol | Cs2CO3 | DMF | RT | Excellent | General SNAr |
For the specific synthesis of this compound, the reaction would involve the deprotonation of the hydroxyl group of (2-azetidinyl)methanol by a suitable base to form an alkoxide, which then acts as the nucleophile, attacking the C2 position of the 2-fluoropyridine ring and displacing the fluoride ion. The choice of base, solvent, and temperature is critical to optimize the reaction yield and minimize potential side reactions.
Advanced Spectroscopic and Structural Characterization of 3 2 Azetidinylmethoxy 2 Fluoropyridine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the precise structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for a complete assignment of all proton and carbon signals and provides insight into the connectivity and spatial relationships of atoms within the molecule.
One-Dimensional (1D) NMR: ¹H, ¹³C, ¹⁵N, and ¹⁹F NMR
One-dimensional NMR spectra provide foundational information about the chemical environment of magnetically active nuclei.
¹H NMR: The proton NMR spectrum of 3-(2-Azetidinylmethoxy)-2-fluoropyridine would be expected to show distinct signals for the protons on the pyridine (B92270) ring, the azetidine (B1206935) ring, and the methoxy linker. The aromatic protons on the pyridine ring would appear in the downfield region, typically between 7.0 and 8.5 ppm, with their splitting patterns revealing their coupling relationships. The protons of the azetidinylmethoxy group would resonate in the upfield region.
¹³C NMR: The carbon-13 NMR spectrum provides information on the number and type of carbon atoms. The spectrum would display signals for the five carbons of the 2-fluoropyridine (B1216828) ring and the carbons of the 3-(2-azetidinylmethoxy) substituent. The carbon atom attached to the fluorine (C2) would exhibit a large one-bond coupling constant (¹JCF), a characteristic feature in ¹³C NMR of fluorinated compounds.
¹⁵N NMR: Nitrogen-15 NMR, while less common due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope, can offer valuable information about the electronic environment of the nitrogen atoms in the pyridine and azetidine rings. The chemical shifts of the pyridine nitrogen are particularly sensitive to substitution effects. These spectra are often acquired using 2D techniques like HMBC for enhanced sensitivity.
¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is a crucial and highly sensitive technique for its characterization. The spectrum would show a single resonance for the fluorine atom at the C2 position of the pyridine ring. The chemical shift of this signal is indicative of the electronic environment, and its coupling to adjacent protons (³JHF) and carbons (¹JCF, ²JCF) provides key structural information.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridine Ring | 7.0 - 8.5 | 110 - 165 |
| Azetidine Ring | 2.0 - 4.0 | 20 - 60 |
| Methoxy Linker (-OCH₂-) | 3.5 - 4.5 | 60 - 75 |
Note: These are generalized predicted ranges. Actual values depend on the solvent and specific electronic effects.
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, TOCSY)
Two-dimensional NMR experiments are indispensable for assembling the molecular puzzle by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. It would be used to establish the connectivity between adjacent protons on the pyridine ring and within the azetidine ring.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). This is the primary method for assigning each carbon signal to its attached proton(s).
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons, typically over two to three bonds (²JCH, ³JCH). It is critical for connecting the different fragments of the molecule, for instance, linking the methoxy protons to the C3 carbon of the pyridine ring and the C2 carbon of the azetidine ring.
TOCSY (Total Correlation Spectroscopy): TOCSY establishes correlations between all protons within a spin system, not just those that are directly coupled. This can be particularly useful for identifying all the protons belonging to the azetidine ring from a single, well-resolved resonance.
Signal Amplification by Reversible Exchange (SABRE) for Enhanced NMR of Fluorinated Pyridines
Signal Amplification by Reversible Exchange (SABRE) is a hyperpolarization technique that can dramatically increase the sensitivity of NMR experiments for certain molecules, including pyridine derivatives. The technique involves the temporary binding of the substrate and parahydrogen to an iridium catalyst, which allows for the transfer of polarization from the parahydrogen-derived hydrides to the nuclei of the substrate. For fluorinated pyridines, SABRE can be used to enhance not only the ¹H and ¹⁵N signals but also the ¹⁹F signal. This enhancement would allow for much faster acquisition of high-quality NMR data, which is particularly advantageous for less sensitive nuclei like ¹³C and ¹⁵N, or for analyzing very dilute samples.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
Mass Spectrometry (MS): Standard MS would show the molecular ion peak (M⁺), confirming the molecular weight of this compound. The fragmentation pattern observed in the mass spectrum would offer structural clues, showing characteristic losses of fragments from the parent molecule.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular mass, which allows for the unambiguous determination of the molecular formula. By distinguishing between compounds with the same nominal mass but different elemental compositions, HRMS serves as a definitive confirmation of the chemical formula.
Table 2: Expected Mass Spectrometry Data
| Technique | Information Provided | Expected Value for C₉H₁₁FN₂O |
| MS | Molecular Weight | m/z = 182.08 (for the molecular ion [M]⁺) |
| HRMS | Exact Mass / Molecular Formula | 182.0859 (Calculated for [M+H]⁺: 183.0934) |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds. It is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands.
Table 3: Characteristic IR Absorption Bands
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |
| Aromatic Ring | C=C Stretch | 1600-1450 |
| C-H Stretch | ~3050 | |
| Ether | C-O Stretch | 1260-1000 |
| Fluoroaromatic | C-F Stretch | 1300-1100 |
| Amine (Azetidine) | N-H Stretch | ~3300 (if secondary amine is protonated or H-bonded) |
| C-N Stretch | 1250-1020 |
The presence of these bands would confirm the existence of the pyridine ring, the ether linkage, and the carbon-fluorine bond, consistent with the proposed structure.
X-ray Crystallography for Definitive Solid-State Structure Determination
While NMR provides the definitive structure in solution, X-ray crystallography offers an unparalleled, precise picture of the molecule's three-dimensional arrangement in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern can be used to calculate the electron density map of the molecule, revealing the precise positions of each atom.
For this compound, a successful crystal structure determination would provide:
Unambiguous confirmation of the molecular constitution and connectivity.
Precise bond lengths, bond angles, and torsion angles.
Information about the conformation of the molecule in the solid state , including the relative orientation of the pyridine and azetidine rings.
Details of intermolecular interactions , such as hydrogen bonding or π-stacking, which govern the crystal packing.
Although obtaining suitable crystals for X-ray diffraction can be challenging, the resulting data provides the ultimate proof of structure.
Computational and Theoretical Investigations of 3 2 Azetidinylmethoxy 2 Fluoropyridine
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are instrumental in elucidating the electronic structure and molecular geometry of "3-(2-Azetidinylmethoxy)-2-fluoropyridine". These computational methods, such as Density Functional Theory (DFT) and ab initio calculations, offer a detailed perspective on bond lengths, bond angles, and charge distribution within the molecule.
Studies on related 2-fluoropyridine (B1216828) structures have shown that the fluorine substituent significantly influences the electronic properties and geometry of the pyridine (B92270) ring. The high electronegativity of the fluorine atom leads to a shortening of the C2-N bond. researchgate.net This effect is attributed to the inductive withdrawal of electron density by the fluorine atom. It is anticipated that similar trends would be observed in "this compound".
Table 1: Predicted Geometrical Parameters for this compound based on Quantum Chemical Calculations
| Parameter | Predicted Value |
| C2-F Bond Length | ~1.34 Å |
| C2-N Bond Length | ~1.33 Å |
| C3-O Bond Length | ~1.37 Å |
| Pyridine Ring Dihedral Angles | Near 0° (planar) |
Note: These are estimated values based on computational studies of analogous 2-fluoropyridine and substituted pyridine systems.
Theoretical Studies on Reaction Mechanisms and Transition States in Synthesis
Theoretical studies provide a powerful tool for investigating the reaction mechanisms and transition states involved in the synthesis of "this compound". A common synthetic route to substituted 2-fluoropyridines involves nucleophilic aromatic substitution (SNAr) reactions. nih.gov Computational modeling can elucidate the energy profiles of these reactions, identifying the transition state structures and activation energies.
The reaction of a 2,3-dihalopyridine with (S)-azetidin-2-ylmethanol would proceed through a Meisenheimer intermediate, and theoretical calculations can help predict the regioselectivity of the nucleophilic attack. The presence of the fluorine atom at the 2-position makes this site highly susceptible to nucleophilic attack, a phenomenon that can be rationalized by examining the LUMO (Lowest Unoccupied Molecular Orbital) of the pyridine ring.
Moreover, computational studies can explore alternative synthetic pathways, such as those involving C-H activation or transition-metal-catalyzed cross-coupling reactions. By calculating the reaction barriers for different potential mechanisms, a more efficient and optimized synthetic strategy can be designed.
Table 2: Calculated Energy Barriers for a Postulated SNAr Synthesis Step
| Reaction Step | Calculated Activation Energy (kcal/mol) |
| Formation of Meisenheimer Complex | 15-20 |
| Departure of Leaving Group | 5-10 |
Note: These values are hypothetical and represent typical ranges for SNAr reactions on activated pyridine rings as determined by DFT calculations.
Conformational Analysis and Intermolecular Interactions
The conformational landscape of "this compound" is primarily dictated by the rotational freedom around the C3-O and O-CH2 bonds of the methoxy linker and the puckering of the azetidine (B1206935) ring. Conformational analysis using computational methods can identify the low-energy conformers and the energy barriers between them.
Intermolecular interactions play a crucial role in the solid-state packing and physical properties of the compound. The presence of the nitrogen atom in the pyridine ring and the oxygen and nitrogen atoms in the substituent allows for the formation of various non-covalent interactions, including hydrogen bonds and dipole-dipole interactions.
Theoretical models can be used to predict and quantify the strength of these interactions. For instance, the interaction between the pyridine nitrogen and a hydrogen atom on a neighboring molecule can be analyzed. These interactions are critical in determining the crystal lattice energy and polymorphism of the compound.
Table 3: Predicted Intermolecular Interaction Energies
| Interaction Type | Estimated Energy (kcal/mol) |
| C-H···N (Pyridine) Hydrogen Bond | -2 to -5 |
| C-H···O (Ether) Hydrogen Bond | -1 to -4 |
| π-π Stacking (Pyridine Rings) | -2 to -6 |
Note: These are estimated energy ranges for common intermolecular interactions found in similar heterocyclic compounds.
Chemical Reactivity and Transformation Studies of 3 2 Azetidinylmethoxy 2 Fluoropyridine
Reactivity of the Azetidine (B1206935) Ring System
The azetidine ring, a four-membered nitrogen-containing heterocycle, is characterized by significant ring strain. This inherent strain makes it susceptible to various chemical reactions that are not typically observed in larger, more stable ring systems like pyrrolidines or piperidines. nih.gov The reactivity of the azetidine in 3-(2-Azetidinylmethoxy)-2-fluoropyridine is influenced by the substituent at the C2 position and the nature of the nitrogen atom.
Ring Opening Reactions and Subsequent Functionalization
The strain energy of the azetidine ring is a primary driver for ring-opening reactions, which can be initiated by a variety of nucleophiles and electrophiles. nih.govbeilstein-journals.org These reactions relieve the strain and lead to the formation of functionalized linear amine derivatives.
The process typically involves the activation of the azetidine nitrogen, which increases its electrophilicity, followed by a nucleophilic attack at one of the ring carbons (C2 or C4), proceeding via an SN2 mechanism. bohrium.com In the case of this compound, the nitrogen is a secondary amine and can be activated under acidic conditions or by reaction with electrophiles like chloroformates. nih.govbohrium.com
Nucleophilic attack can occur at either the C2 or C4 position. The regioselectivity of this attack is governed by both steric and electronic factors of the substituents on the ring. bohrium.com For a 2-substituted azetidine such as the one in the title compound, nucleophilic attack is generally directed to the less sterically hindered C4 position. bohrium.comresearchgate.net However, if the nitrogen is activated and there is an electron-withdrawing group at C2, the attack may be redirected to the C2 position. bohrium.com
A variety of nucleophiles can be employed for these transformations, leading to a diverse array of functionalized products.
| Nucleophile Type | Product Class | Reference |
| Carbanions | γ-Amino ketones/esters | researchgate.net |
| Sulfur Anions | γ-Thioalkyl amines | bohrium.com |
| Phosphorus Anions | γ-Phosphino amines | bohrium.com |
| Amides (intramolecular) | Lactams/Lactones | nih.gov |
For example, studies on related N-substituted azetidines have shown that a pendant amide group can act as an intramolecular nucleophile under acidic conditions, leading to a ring-opening decomposition pathway that forms lactam or lactone products. nih.gov This highlights the potential for intramolecular reactions if appropriate functional groups are present on the molecule.
Functionalization at Azetidine C–H Bonds
Direct functionalization of otherwise unactivated C–H bonds represents a powerful and atom-economical strategy in organic synthesis. For the azetidine ring system, this approach allows for the introduction of new substituents without the need for pre-functionalization. Palladium-catalyzed intramolecular amination of C(sp³)–H bonds at the γ-position relative to a directing group is an effective method for forming azetidine rings and can be conceptually reversed for functionalization. acs.org
Research has demonstrated that directing groups, such as a picolinamide attached to the azetidine nitrogen, can facilitate the palladium-catalyzed arylation of C–H bonds. acs.org This strategy enables the formation of C-C bonds under relatively mild conditions. While this would require prior modification of the azetidine nitrogen in this compound, it showcases a viable route for C-H functionalization. Other transition-metal-catalyzed methods, as well as visible light-mediated protocols, have also emerged for accessing and modifying the azetidine scaffold. nih.gov
Stereochemical Stability and Inversion Processes
The azetidine ring in this compound contains a stereocenter at the C2 position. The stereochemical stability of this center is crucial for applications where specific stereoisomers are required. Generally, saturated N-heterocycles can undergo nitrogen inversion, a process where the nitrogen atom and its substituents rapidly flip their configuration. However, the energy barrier for inversion in a strained four-membered ring like azetidine is significantly higher than in larger rings, leading to greater configurational stability at the nitrogen.
Furthermore, the stability of the chiral carbon center (C2) is generally high. Studies on related chiral amines have shown that resolved, medium-sized rings can be configurationally stable for extended periods. organic-chemistry.org The presence of substituents can also influence conformational preferences and stability. For instance, in related fluorinated N-heterocycles like fluoropyrrolidines, fluorine substitution has been shown to enhance the conformational stability of the ring through anomeric and gauche effects. beilstein-journals.org While specific studies on the title compound are not prevalent, these general principles suggest that the C2 stereocenter is expected to be configurationally robust under typical conditions.
Reactivity of the 2-Fluoropyridine (B1216828) Moiety
The 2-fluoropyridine portion of the molecule is an electron-deficient aromatic system. The electronegative nitrogen atom withdraws electron density from the ring, making it susceptible to nucleophilic attack, particularly at the positions ortho (C2, C6) and para (C4) to the nitrogen. The presence of a fluorine atom at the C2 position further enhances this reactivity.
Nucleophilic Aromatic Substitution at the Fluorine-Bearing Position
Nucleophilic aromatic substitution (SNAr) is a hallmark reaction of 2-halopyridines. nih.govacs.org The fluorine atom at the C2 position of this compound is an excellent leaving group in SNAr reactions, significantly better than chlorine or bromine. The reaction of 2-fluoropyridine with sodium ethoxide is reportedly 320 times faster than that of 2-chloropyridine. nih.gov
This high reactivity allows for the substitution of the fluorine atom with a wide range of nucleophiles under mild conditions. nih.govacs.org This late-stage functionalization strategy is highly valuable for generating molecular diversity from a common intermediate.
| Nucleophile | Reagent Example | Product Type | Reference |
| O-Nucleophiles | Sodium Alkoxides (NaOR) | 2-Alkoxypyridines | nih.gov |
| N-Nucleophiles | Primary/Secondary Amines (RNH₂, R₂NH) | 2-Aminopyridines | nih.govacs.org |
| S-Nucleophiles | Sodium Thiolates (NaSR) | 2-Thioetherpyridines | nih.gov |
| C-Nucleophiles | Grignard Reagents (RMgBr) | 2-Alkyl/Arylpyridines | nih.gov |
The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate, whose formation is the rate-determining step. The stability of this intermediate is enhanced by the electron-withdrawing nature of the pyridine (B92270) nitrogen. The mild conditions required for SNAr on 2-fluoropyridines make this transformation compatible with a wide range of functional groups elsewhere in the molecule. nih.govacs.org
C–H Functionalization of the Pyridine Ring
Direct C–H functionalization of the pyridine ring offers an alternative pathway for modification, avoiding the need for pre-installed leaving groups. However, these reactions can be challenging due to the electron-deficient nature of the ring and the potential for the nitrogen atom to coordinate with metal catalysts. researchgate.net
Several strategies have been developed for the C–H functionalization of pyridines:
Minisci-type Reactions: These reactions involve the addition of carbon-centered radicals to the protonated pyridine ring. They are versatile but can sometimes lead to mixtures of isomers, with regioselectivity depending on steric and electronic factors. nih.gov
Pyridine N-oxide Chemistry: Activation of the pyridine as its N-oxide alters the electronic properties of the ring, facilitating nucleophilic attack. Subsequent deoxygenation regenerates the pyridine ring. nih.govacs.org
Transition-Metal Catalysis: Catalysts based on palladium, rhodium, or iridium can mediate the C–H activation and subsequent coupling of pyridine rings with various partners. nih.gov For 3-substituted pyridines, regioselectivity can be an issue. For instance, C-H fluorination of 3-substituted pyridines with AgF₂ can yield a mixture of 2-fluoro and 6-fluoro isomers. acs.org The directing effect of the existing 3-(2-Azetidinylmethoxy) substituent would play a critical role in determining the site of functionalization in such reactions.
Structure-Reactivity Relationships within the this compound Framework
The chemical architecture of this compound has been the subject of targeted structural modifications to elucidate the key determinants of its biological activity, particularly its affinity for neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). Research has focused on systematic alterations of the pyridine ring, the azetidine moiety, and the connecting methoxy bridge to establish definitive structure-activity relationships (SAR). These studies are crucial for optimizing the compound's potency and selectivity.
Influence of Pyridine Ring Substitution
The substitution pattern on the pyridine ring of the this compound scaffold has a profound impact on its receptor binding affinity. Strategic placement of halogen atoms at various positions on the pyridine ring has revealed critical insights into the electronic and steric requirements for optimal receptor interaction.
A systematic study involving the synthesis and in vitro evaluation of a series of 10 pyridine-modified analogues of 3-(2(S)-Azetidinylmethoxy)pyridine (A-85380) has provided detailed insights into these relationships. The affinity of these compounds for nAChRs was determined by their ability to compete with the radioligand (±)-[³H]epibatidine in rat brain membrane preparations.
The findings demonstrate a strong dependence of binding affinity on both the nature and the position of the halogen substituent. Specifically, analogues with a fluorine atom at the 2-position, or halogen atoms (fluorine, chlorine, bromine, or iodine) at the 5- or 6-positions of the pyridine ring exhibit high, subnanomolar affinity for nAChRs. For these high-affinity ligands, the inhibitory constant (Ki) values were found to be in the range of 11 to 210 picomolar (pM).
The high affinity of the 2-fluoro analogue, in contrast to other 2-halo derivatives, underscores the unique properties of fluorine, such as its small size and high electronegativity, which are well-tolerated at this position. The high-affinity analogues identified in these studies share a tight superposition of their low-energy stable conformers with the potent nicotinic agonist (±)-epibatidine, further supporting the importance of a specific three-dimensional structure for potent nAChR activity.
These detailed research findings are summarized in the data table below, which illustrates the impact of halogen substitution on the pyridine ring on the binding affinity for nAChRs.
| Compound ID | Pyridine Ring Substituent | Position of Substituent | nAChR Binding Affinity (Ki) | Reference |
| 1 | Fluoro | 2 | Subnanomolar (11-210 pM) | |
| 2 | Chloro | 2 | Substantially lower than 2-fluoro analogue | |
| 3 | Bromo | 2 | Substantially lower than 2-fluoro analogue | |
| 4 | Iodo | 2 | Substantially lower than 2-fluoro analogue | |
| 5 | Halo (F, Cl, Br, I) | 5 | Subnanomolar (11-210 pM) | |
| 6 | Halo (F, Cl, Br, I) | 6 | Subnanomolar (11-210 pM) |
Role of the Azetidine Moiety
The N-unsubstituted azetidine ring is another critical pharmacophoric element contributing to the high affinity and potent activity of this class of compounds. Structure-activity studies on related analogues, such as (R)-2-chloro-5-(2-azetidinylmethoxy)pyridine, have highlighted the importance of the secondary amine within the azetidine ring for potent analgesic activity mediated through nAChRs. This suggests that the hydrogen-bonding capability of the N-H group is likely a key interaction within the receptor binding site.
Significance of the Methoxy Linker
Green Chemistry Approaches in the Synthesis of 3 2 Azetidinylmethoxy 2 Fluoropyridine
Development of Sustainable Synthetic Methodologies for Azetidine (B1206935) and Fluoropyridine Building Blocks
Azetidine Building Blocks:
Traditional methods for synthesizing the strained four-membered azetidine ring often involve multi-step procedures with hazardous reagents. Modern sustainable strategies focus on improving efficiency and safety. Continuous flow chemistry, for example, offers a safer and more scalable method for handling reactive intermediates involved in azetidine synthesis. uniba.itacs.org One such approach utilizes N-Boc-3-iodoazetidine as a precursor to generate lithiated azetidines under flow conditions. uniba.itacs.org This method allows for operations at higher temperatures than traditional batch processing, which can improve reaction rates and throughput. acs.org
A significant advancement in green chemistry is the use of environmentally benign solvents. Cyclopentyl methyl ether (CPME) has emerged as a sustainable alternative to traditional solvents like tetrahydrofuran (THF) for azetidine synthesis. uniba.it CPME is favored for its high boiling point, low propensity for peroxide formation, and poor solubility in water, which simplifies work-up procedures and reduces organic solvent waste. uniba.it Furthermore, continuous flow hydrogenation of 2-azetines (precursors to azetidines) has been successfully demonstrated using green solvents like ethyl acetate and CPME, providing a sustainable route to functionalized azetidines. uniba.itresearchgate.net
Fluoropyridine Building Blocks:
The synthesis of fluoropyridine derivatives has also been a focus of green chemistry innovation. Conventional methods often require harsh conditions or hazardous reagents. dovepress.com Recent advancements have explored milder and more selective techniques. Visible-light photoredox catalysis represents a powerful green strategy for forming fluorinated aromatic compounds. acs.orgmdpi.comresearchgate.net For instance, a method for synthesizing 3-fluoropyridines from two different ketone components has been developed, which uses an iridium-based photocatalyst activated by blue LEDs. acs.org This process operates under mild conditions and avoids the harsh reagents typically used in fluorination reactions.
Another green approach involves the direct C-H fluorination of pyridines, which circumvents the need for pre-functionalized substrates. dovepress.com For example, silver(II) fluoride (B91410) (AgF₂) has been used to selectively fluorinate the C-H bond adjacent to the nitrogen in various pyridine (B92270) derivatives. nih.govacs.org Additionally, metal-free methods for preparing 2-fluoropyridines from readily available pyridine N-oxides offer a milder and more sustainable alternative to traditional halogen exchange reactions. nih.gov These methods often exhibit high functional group tolerance and avoid the use of toxic heavy metals. nih.gov
Exploration of Solvent-Free and Catalyst-Free Reaction Conditions
A core objective of green chemistry is to minimize or eliminate the use of solvents and catalysts, which contribute significantly to chemical waste and environmental impact. The final step in assembling 3-(2-Azetidinylmethoxy)-2-fluoropyridine typically involves a nucleophilic aromatic substitution (SNAr) or a Williamson ether synthesis, where the alkoxide of an azetidinyl-methanol derivative displaces the fluorine atom on the 2-fluoropyridine (B1216828) ring. wikipedia.orgjk-sci.com
Solvent-Free Synthesis:
Solvent-free, or neat, reaction conditions are highly desirable as they eliminate solvent waste and can lead to higher reaction concentrations and rates. The Williamson ether synthesis, a classic method for forming ethers, has been adapted to solvent-free conditions for the etherification of phenols using solid bases like potassium carbonate (K₂CO₃). researchgate.net This approach has demonstrated high purity and excellent yields at lower temperatures, offering a greener alternative to solvent-based systems. researchgate.net While not yet specifically documented for this compound, these principles are applicable. For instance, a solvent-free Hantzsch condensation reaction, catalyzed by Ba(NO₃)₂, has been successfully performed under microwave irradiation to produce dihydropyridine derivatives in high yields (86–96%) and short reaction times. rsc.org
Catalyst-Free Synthesis:
Eliminating catalysts, particularly those based on heavy metals, is another key green chemistry goal. Research has shown that the synthesis of various heterocyclic compounds and aryl ethers can be achieved under catalyst-free conditions. For example, the arylation of alcohols has been accomplished using diaryliodonium salts in water without any metal catalyst. organic-chemistry.org Similarly, the synthesis of various nitrogen-containing heterocycles, such as oxazoles and fused pyridines, has been demonstrated through catalyst-free electro-photochemical methods. nih.gov For the specific SNAr reaction to form the target molecule, the high reactivity of the 2-fluoropyridine ring towards nucleophilic attack often allows the reaction to proceed efficiently with a strong base, potentially obviating the need for a specific catalyst. acs.org
| Method | Catalyst/Base | Solvent | Key Advantages | Applicability |
|---|---|---|---|---|
| Traditional Williamson | Strong Base (e.g., NaH) | Aprotic Polar (e.g., DMF, DMSO) | Well-established, versatile | General ether synthesis |
| Solvent-Free Williamson | Solid Base (e.g., K₂CO₃) | None | Eliminates solvent waste, high purity | Phenol etherification researchgate.net |
| Metal-Free Arylation | Base (e.g., NaOH) | Water | Avoids metal catalysts, uses green solvent organic-chemistry.org | Aryl ether synthesis |
| Catalyst-Free Electro-Photochemical | None | Acetonitrile | Avoids catalysts and reagents nih.gov | N-heterocycle synthesis |
Microwave and Ultrasonic Assisted Synthesis for Enhanced Efficiency
To improve the energy efficiency and reaction rates of synthetic processes, alternative energy sources like microwave irradiation and ultrasound have been widely adopted in green chemistry. These techniques can dramatically reduce reaction times, often leading to higher yields and cleaner product profiles compared to conventional heating methods. nih.govbeilstein-journals.org
Microwave-Assisted Synthesis:
Microwave-assisted organic synthesis utilizes the ability of polar molecules to absorb microwave energy and convert it into heat. This rapid and efficient heating can significantly accelerate reaction rates. For example, the synthesis of various pyridine and imidazo[1,2-a]pyridine derivatives via multi-component reactions under microwave irradiation has been shown to reduce reaction times from hours to minutes while providing good to excellent yields. rsc.orgrsc.org In the context of the building blocks for this compound, microwave assistance has been used to rapidly generate flavonoid analogues from chalcones in a multi-step synthesis that includes an intramolecular SNAr reaction. nih.gov This demonstrates the potential for microwave heating to facilitate the final ether linkage formation. One study on pyrrolidinyl spirooxindoles noted a reduction in reaction time from 18 hours under conventional heating to just 12 minutes with microwave assistance, with an improved yield from 69% to 84%. beilstein-journals.org
Ultrasonic-Assisted Synthesis:
Sonochemistry, the application of ultrasound to chemical reactions, promotes reactions through acoustic cavitation—the formation, growth, and collapse of microscopic bubbles in a liquid. This process generates localized hot spots with extreme temperatures and pressures, enhancing mass transfer and accelerating reaction rates. nih.gov The synthesis of various N-heterocycles has been shown to be more efficient under ultrasonic irradiation, with benefits including shorter reaction times, high yields, and simple workups. nih.goveurekaselect.com For instance, ultrasound-assisted protocols have been developed for the catalyst-free synthesis of polysubstituted pyrroles and triazoles in water, highlighting the synergy between sonication and green solvents. rsc.org While specific applications to the synthesis of this compound are not extensively documented, the proven success of ultrasound in accelerating the synthesis of other heterocyclic compounds suggests its high potential for improving the efficiency of this process. rsc.orgsemanticscholar.orgresearchgate.net
| Reaction Type | Method | Reaction Time | Yield | Reference Example |
|---|---|---|---|---|
| Pyrrolidinyl Spirooxindole Synthesis | Conventional | 18 hours | 69% | beilstein-journals.org |
| Microwave | 12 minutes | 84% | ||
| Quinoline-based Pyridopyridine Synthesis | Conventional | 20 hours | 38% | beilstein-journals.org |
| Microwave | Not specified | Moderate to good | ||
| Dihydropyridine Nucleoside Synthesis | Conventional | Slower | Lower | rsc.org |
| Microwave (Solvent-Free) | 10-15 minutes | 86-96% |
Future Research Directions
Development of Novel and Highly Efficient Synthetic Routes to 3-(2-Azetidinylmethoxy)-2-fluoropyridine and its Analogs
The current synthetic approaches to this compound and its analogs, while effective, often involve multi-step sequences that can be lengthy and may not be optimal in terms of yield and cost-effectiveness. Future research will likely focus on developing more convergent and efficient synthetic strategies. A key objective is the reduction of step-count and the use of readily available, inexpensive starting materials. beilstein-journals.orggoogle.com
Furthermore, the exploration of flow chemistry and microwave-assisted synthesis could offer significant advantages in terms of reaction time, scalability, and safety. mdpi.com These technologies allow for precise control over reaction parameters, often leading to improved yields and purities. A comparative overview of potential synthetic improvements is presented in Table 1.
| Process Technology | Traditional batch processing. | Continuous flow synthesis; Microwave-assisted reactions. mdpi.com | Faster reaction times, improved safety and scalability, better reproducibility. |
Exploration of Advanced Late-Stage Functionalization Strategies
Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that allows for the direct modification of complex molecules at a late point in the synthetic sequence. berkeley.eduresearchgate.netnih.gov This approach enables the rapid generation of a diverse library of analogs from a common advanced intermediate, facilitating the exploration of structure-activity relationships (SAR). For this compound, LSF strategies could be applied to both the pyridine (B92270) and azetidine (B1206935) moieties.
Future research will likely focus on developing regioselective C-H functionalization methods for the pyridine ring. researchgate.net Techniques such as transition-metal-catalyzed C-H activation, photoredox catalysis, and enzymatic reactions could be employed to introduce a wide range of substituents at positions 4, 5, and 6 of the pyridine ring. researchgate.net The fluorine atom at the 2-position can also serve as a handle for nucleophilic aromatic substitution, allowing for the introduction of various nucleophiles under mild conditions. berkeley.edu
The azetidine ring also presents opportunities for LSF. While the secondary amine is a common point of modification, future work could explore the functionalization of the C-H bonds on the azetidine ring itself. nih.gov This would provide access to novel analogs with substitution patterns that are not accessible through traditional synthetic methods.
Design of Next-Generation Chiral Catalysts for Enantioselective Synthesis
The biological activity of chiral molecules is often dependent on their absolute stereochemistry. The (S)-enantiomer of this compound is typically the desired stereoisomer for its biological targets. nih.gov Therefore, the development of highly efficient and selective chiral catalysts for its enantioselective synthesis is a critical area of research.
Future efforts in this domain will likely focus on the design of novel chiral ligands for transition metal catalysts or the development of new organocatalytic systems. For example, catalysts based on rhodium or copper have shown promise in the asymmetric synthesis of substituted piperidines and azetidines. nih.govnih.gov The design of new chiral bisphosphine or spiro-type ligands could lead to catalysts with improved activity and enantioselectivity for the key bond-forming reactions in the synthesis of the azetidine precursor. dntb.gov.ua
Chiral Brønsted acids are another emerging class of catalysts that could be applied to the enantioselective synthesis of this scaffold. clockss.org These catalysts can activate substrates through hydrogen bonding, enabling highly stereocontrolled transformations. Research into the application of these catalysts for key steps, such as asymmetric cyclization or addition reactions, could provide new and efficient routes to the enantiopure target molecule.
Table 2: Emerging Chiral Catalyst Platforms for Azetidine Synthesis
| Catalyst Type | Potential Application in Synthesis | Advantages |
|---|---|---|
| Transition Metal Catalysts (e.g., Rh, Cu) | Asymmetric hydrogenation, cyclization, or cross-coupling reactions to form the chiral azetidine ring. nih.govnih.gov | High turnover numbers, broad substrate scope, tunable selectivity through ligand design. |
| Chiral Brønsted Acids | Enantioselective aza-Michael additions or intramolecular cyclizations. clockss.org | Metal-free, often milder reaction conditions, unique activation modes. |
| Organocatalysts (e.g., Proline derivatives) | Asymmetric α-functionalization of carbonyl compounds leading to azetidine precursors. | Readily available, low toxicity, often mimics enzymatic catalysis. |
| Biocatalysts (Enzymes) | Kinetic resolution of racemic intermediates or asymmetric synthesis of chiral building blocks. | Unparalleled selectivity, environmentally friendly (aqueous media), mild conditions. |
Computational Design and Prediction of Novel Reactivity Patterns for Azetidine-Fluoropyridine Derivatives
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new reactions and molecules. mdpi.com For azetidine-fluoropyridine derivatives, computational methods can provide valuable insights into their reactivity, conformation, and potential biological interactions.
Future research in this area will likely involve the use of quantum chemical methods, such as Density Functional Theory (DFT), to study the electronic structure and reactivity of these molecules. researchgate.net For example, calculations of Fukui functions and molecular electrostatic potential (MEP) maps can help predict the most likely sites for electrophilic or nucleophilic attack, guiding the development of new LSF strategies. mdpi.com
Computational studies can also be used to investigate the impact of fluorine substitution on the properties of the azetidine ring. Fluorine can significantly alter the conformational preferences and reactivity of cyclic systems through steric and electronic effects. mdpi.comresearchgate.net Understanding these effects can aid in the design of analogs with improved metabolic stability or binding affinity. Furthermore, computational modeling can be employed to design novel chiral catalysts by predicting the transition state energies for different stereochemical outcomes, thereby accelerating the discovery of more efficient and selective catalysts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
